molecular formula C15H11NO3 B1594979 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 67867-47-4

3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B1594979
CAS No.: 67867-47-4
M. Wt: 253.25 g/mol
InChI Key: BSWKWHNLWRLQLZ-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Acetyl-2-methyl-5H- benzopyrano[2,3-b]pyridin-5-one, a compound with the CAS number 67867-47-4, has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of 3-acetyl-2-methyl-5H- benzopyrano[2,3-b]pyridin-5-one is C15H11NO3, with a molecular weight of 253.26 g/mol. The compound features a complex structure that includes a benzopyran moiety fused with a pyridine ring. Key physical properties include:

PropertyValue
CAS Number67867-47-4
Molecular FormulaC15H11NO3
Molecular Weight253.26 g/mol
Melting Point213 °C
Boiling Point457.6 °C

Anticancer Activity

Research indicates that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, studies have shown that certain chromeno[3,2-c]pyridines demonstrate inhibitory activity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

  • Case Study : A derivative of the compound was tested against human neuroblastoma cell lines (SH-SY5Y) and showed improved cell viability in the presence of amyloid-beta peptide-induced toxicity, suggesting potential applications in neurodegenerative diseases .
  • Mechanism : The anticancer effect is hypothesized to be linked to the modulation of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains and fungi.

  • Research Findings : In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Potential Applications : This antimicrobial activity points towards its potential use in developing new therapeutic agents for infectious diseases.

Neuroprotective Effects

Neuroprotective properties have been observed in some studies involving chromeno[3,2-c]pyridines.

  • Mechanism of Action : The neuroprotective effects are believed to arise from the inhibition of oxidative stress and inflammation pathways .
  • Case Study : One study highlighted that specific derivatives could inhibit monoamine oxidase A and B (MAO A and B), which are implicated in neurodegenerative disorders .

Synthesis Methods

The synthesis of 3-acetyl-2-methyl-5H- benzopyrano[2,3-b]pyridin-5-one can be achieved through various methodologies including:

  • Diels-Alder Reactions : Utilizing starting materials such as chromones and pyridine derivatives.
  • Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time compared to traditional techniques.

Scientific Research Applications

Introduction to 3-Acetyl-2-methyl-5H-benzopyrano[2,3-b]pyridin-5-one

3-Acetyl-2-methyl-5H-benzopyrano[2,3-b]pyridin-5-one is a heterocyclic compound with significant potential in various scientific and industrial applications. This compound, characterized by its unique molecular structure (C15H11NO3), has garnered attention in fields such as medicinal chemistry, organic synthesis, and materials science due to its diverse biological activities and chemical properties.

Risk and Safety Information

Hazard SymbolSignal WordHazard Statements
GHS07WarningH315-H319-H335

Medicinal Chemistry

3-Acetyl-2-methyl-5H-benzopyrano[2,3-b]pyridin-5-one exhibits promising pharmacological properties:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines. Its structure allows for interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties: Research has demonstrated its effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique benzopyrano structure allows for various modifications that can lead to the development of new drugs or materials.

Materials Science

Due to its unique chemical properties, 3-acetyl-2-methyl-5H-benzopyrano[2,3-b]pyridin-5-one can be utilized in the development of:

  • Organic Light Emitting Diodes (OLEDs): Its electronic properties make it a candidate for use in OLED technology.
  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their properties.

Case Study 1: Anticancer Activity

A study conducted by Ghosh et al. (1978) explored the synthesis and biological evaluation of derivatives of benzopyrano compounds, including 3-acetyl-2-methyl-5H-benzopyrano[2,3-b]pyridin-5-one. The findings indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a recent investigation published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial activity of various benzopyrano derivatives. The results showed that 3-acetyl-2-methyl-5H-benzopyrano[2,3-b]pyridin-5-one exhibited notable activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .

Properties

IUPAC Name

3-acetyl-2-methylchromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-8-11(9(2)17)7-12-14(18)10-5-3-4-6-13(10)19-15(12)16-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWKWHNLWRLQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347027
Record name 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67867-47-4
Record name 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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